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Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051

This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral primary amine,
(1s,2r)-2-Methylcyclohexanamine. While comprehensive, verified spectra for this specific
stereoisomer are not widely available in public databases, this document synthesizes data from
isomeric mixtures and established spectroscopic principles to serve as a reliable reference for
researchers and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS
analyses. These values are based on characteristic chemical shifts and absorption frequencies
for aliphatic amines and substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted) Solvent: CDCls, Reference: TMS at 0.00 ppm
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Chemical Shift (5,

Protons Multiplicity Notes
ppm)

Deshielded proton on
~25-3.0 1H (CH-N) Multiplet the carbon bonded to

the amine group[1].

Complex overlapping
) ) signals from the
~1.0-2.0 9H (Ring CH, CH2) Multiplets )
cyclohexane ring

protons.

Signal is often broad
and its position is
) concentration-
~12-15 2H (NH2) Broad Singlet
dependent.
Disappears upon D20

exchange[1][2].

The methyl group is
~09-11 3H (CH3) Doublet split by the adjacent
methine proton.

13C NMR (Carbon NMR) Data (Predicted) Solvent: CDCls

A 13C NMR spectrum for this compound is noted as available from the University of Vienna,
though the data is not publicly displayed[3]. The predicted shifts are based on typical values for
substituted cyclohexanes[4][5].
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Chemical Shift (6, ppm) Carbon Notes

Carbon atom directly attached
~55-60 CH-N to the electron-withdrawing

nitrogen atom.

Methine carbon of the methyl-

~35-45 CH-CHs _ N

substituted position.

Multiple peaks expected for
~20-35 Ring CH:2 the four non-equivalent

methylene carbons in the ring.
~15-20 CHs Methyl group carbon.

Infrared (IR) Spectroscopy

As a primary aliphatic amine, (1s,2r)-2-Methylcyclohexanamine is expected to exhibit the
following characteristic absorption bands[1][2][6].
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Frequency Range

Vibration Type Intensity Notes
(cm™)
A characteristic pair of
N-H Stretch
) ) sharp peaks for a
3350 - 3450 (asymmetric & Medium _ _
. primary amine (R-
symmetric)
NH2)[2].
Typical for sp® C-H
] ) bonds in the
2850 - 2960 C-H Stretch (aliphatic)  Strong )
cyclohexane ring and
methyl group.
Confirms the
1580 - 1650 N-H Bend (scissoring)  Medium presence of a primary
amine group|6].
) Characteristic of
1000 - 1250 C-N Stretch Medium-Weak , _ _
aliphatic amines[1][6].
A broad absorption
650 - 900 N-H Wag Broad typical for primary and

secondary amines[6].

Mass Spectrometry (MS)

The mass spectrum is predicted based on data for 2-methylcyclohexylamine isomers and the
nitrogen rule[2][7]. The molecule has an odd number of nitrogen atoms, so its molecular ion
peak will have an odd mass-to-charge ratio[1].
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m/z Ratio lon Notes

Molecular ion peak. The
113 [M]* compound's molecular weight
is 113.20 g/mol [3].

98 [M - CHs]* Loss of the methyl group.

Result of a-cleavage, a
84 [M - CzHs]* characteristic fragmentation for

amines|[2].

Common fragment from
56 [CaHs]* or [C3HeN]* cleavage of the cyclohexane
ring or further fragmentation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both *H and 3C NMR spectra.
e Sample Preparation:

o Accurately weigh 10-20 mg of (1s,2r)-2-Methylcyclohexanamine for *H NMR, or 20-50
mg for 13C NMR|[8].

o Transfer the sample into a clean, dry vial.

o Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) using a
micropipette[8].

o Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

o Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-
5 cm[8].
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o Cap the NMR tube securely.

o Data Acquisition:

o Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth
with a gauge.

o Insert the sample into the NMR spectrometer.

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field[8].

o Shimming: The magnetic field homogeneity is optimized by either manual or automated
shimming to ensure sharp, well-resolved peaks[8].

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., 1H or 13C) to
maximize signal sensitivity.

o Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number
of scans, spectral width) and begin the experiment. For confirmation of the N-H signal, a
second 'H spectrum can be run after adding one drop of D20 and shaking the tube.

IR Spectroscopy (FTIR) Protocol

This protocol describes the analysis of a liquid sample using the thin-film method.
e Sample Preparation:
o Place one clean, dry salt plate (e.g., NaCl or KBr) onto a clean surface.

o Using a pipette, place one small drop of neat (undiluted) (1s,2r)-2-
Methylcyclohexanamine onto the center of the plate.

o Carefully place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film. Avoid introducing air bubbles.

o Data Acquisition:
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o Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer to subtract atmospheric H20
and CO:2 signals.

o Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio.

o The resulting data is Fourier-transformed to generate the infrared spectrum[9].

o After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone
or isopropanol) and store them in a desiccator.

Mass Spectrometry (GC-MS) Protocol

Electron lonization (EI) coupled with Gas Chromatography (GC) is a standard method for the
analysis of volatile small molecules like 2-methylcyclohexanamine[10][11][12].

e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as
methanol or dichloromethane.

o Transfer the solution to a 2 mL autosampler vial and cap it.
o Data Acquisition:

o Injection: Inject 1 pL of the prepared sample solution into the GC inlet, which is heated to
volatilize the sample.

o Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g.,
helium) through a capillary column. The column separates the analyte from any impurities
based on boiling point and polarity.

o lonization: As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer. In the El source, molecules are bombarded with high-energy electrons
(typically 70 eV), causing them to ionize and fragment[11][12].
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o Mass Analysis: The resulting positively charged ions (the molecular ion and various
fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates
them based on their mass-to-charge (m/z) ratio.

o Detection: An electron multiplier detects the ions, and the signal is processed to generate

a mass spectrum, which plots ion intensity versus m/z ratio.

Visualization of Analytical Processes

The following diagrams illustrate the workflow and logical connections in the spectroscopic
analysis of (1s,2r)-2-Methylcyclohexanamine.

NMR Analysis
Sample Prep | Data Acquisition
(Dissolve in CDCI3) (*H & 13C Spectra)
Start IR Analysis Conclusion
\ 4
(1s,2r)-2-Methyl- Sample Prep Data Acquisition Data Analysis &
cyclohexanamine (Neat Liquid Film) (FTIR Spectrum) Structural Elucidation
MS Analysis
Sample Prep | Data Acquisition
(Dilute in MeOH) (GC-MS, El+)

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Confirmation

Structure Confirmed:
(1s,2r)-2-Methylcyclohexanamine

Click to download full resolution via product page

Caption: Logical diagram for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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